(R)-(+)-Methylsuccinic acid

Descripción

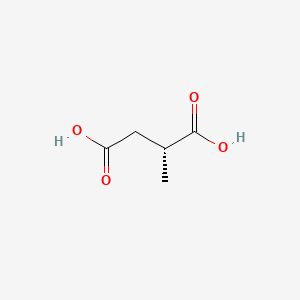

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUAQHNMJWJLTG-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189937 | |

| Record name | Butanedioic acid, methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-51-8 | |

| Record name | (+)-Methylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, methyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Methylsuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-Methylsuccinic acid physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Methylsuccinic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is paramount. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols for their determination.

Core Physical Properties

This compound, also known as (R)-(+)-Pyrotartaric acid, is a chiral dicarboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physical properties are critical for its handling, reaction optimization, and formulation.

General and Physicochemical Properties

The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | [1][2][3] |

| Molecular Weight | 132.11 g/mol | [2][3] |

| CAS Number | 3641-51-8 | [1][2] |

| Appearance | White or off-white crystalline powder | [1][4] |

| Predicted pKa | 4.56 ± 0.19 | [2][4] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [2] |

Thermal and Optical Properties

Thermal and optical properties are crucial for identification, purity assessment, and quality control.

| Property | Value | Conditions |

| Melting Point | 110-115 °C | (lit.)[2][5] |

| Boiling Point | 236.5 ± 13.0 °C | (Predicted)[2] |

| Specific Rotation [α] | +14° to +17° | 20°C, D-line (c=2 in Ethanol)[1] |

| Specific Rotation [α] | +8.0° | 25°C, D-line (c=5 in H₂O) |

Solubility Profile

The solubility of this compound dictates its behavior in various solvent systems, which is essential for reaction and purification processes.

| Solvent | Solubility |

| Water | Soluble[2][6][7] |

| Alcohols | Soluble[2] |

| Ethers | Soluble[2] |

| Ketones | Slightly soluble[2] |

| Esters | Slightly soluble[2] |

| Dimethylformamide (DMF) | 30 mg/mL[8] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[8] |

| Ethanol | 30 mg/mL[8] |

| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL[8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a common and reliable technique.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9]

-

Capillary Packing: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[11]

-

Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[10] Insert a new sample and heat at a slow, controlled rate (1-2 °C/minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 3641-51-8 [chemicalbook.com]

- 6. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]

- 7. Methylsuccinic acid, 99% | Fisher Scientific [fishersci.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. westlab.com [westlab.com]

- 10. southalabama.edu [southalabama.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

(R)-(+)-Methylsuccinic acid chemical structure and stereochemistry

An In-depth Technical Guide to (R)-(+)-Methylsuccinic Acid

Chemical Structure and Stereochemistry

This compound, also known by its IUPAC name (2R)-2-methylbutanedioic acid, is a chiral dicarboxylic acid.[1][2] It belongs to the class of organic compounds known as dicarboxylic acids and their derivatives. The molecular formula for this compound is C₅H₈O₄.[1][2][3]

The structure consists of a butanedioic acid (succinic acid) backbone with a methyl group substituted at the second carbon atom. The stereochemistry of this molecule is defined by the chiral center at this carbon (C2). The "(R)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" sign in its name refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[3] It is the enantiomer of (S)-methylsuccinic acid.[1][2]

Key Identifiers:

-

IUPAC Name: (2R)-2-methylbutanedioic acid[1]

-

SMILES: C--INVALID-LINK--C(=O)O[1]

-

InChI Key: WXUAQHNMJWJLTG-GSVOUGTGSA-N[1]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for researchers in designing experiments and for drug development professionals in formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [1][2][3] |

| Molecular Weight | 132.11 g/mol | [1][4] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 111 - 115 °C | [3][5] |

| Optical Rotation | [α]20/D = +14° to +17° (c=2 in EtOH) | [3] |

| pKa | 4.56 ± 0.19 (Predicted) | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Applications in Synthesis

This compound is a valuable chiral building block in organic synthesis.[3] Its defined stereochemistry makes it crucial for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry for developing drugs with high efficacy and specificity.[3] For instance, it serves as a starting material for the stereoselective synthesis of vitamin A derivatives and other biologically active molecules.[3][6]

Experimental Protocol: Reduction of this compound

This section details a representative experimental protocol where this compound is used as a starting material for the synthesis of (R)-2-methylbutane-1,4-diol. This reduction is a key initial step in a multi-step synthesis of more complex molecules.[6]

Objective: To synthesize (R)-2-methylbutane-1,4-diol via the reduction of this compound using Lithium Aluminium Hydride (LiAlH₄).

Materials:

-

This compound (3.00 g, 22.7 mmol)

-

Lithium Aluminium Hydride (LiAlH₄) (2.56 g, 68.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (80 mL)

-

Rochelle's salt (Potassium sodium tartrate)

-

Water

-

Celite

Procedure:

-

Add this compound (1.0 equiv) to anhydrous THF (80 mL) in a suitable reaction flask at 0 °C.

-

Carefully add LiAlH₄ (3.0 equiv) portionwise to the stirred solution.

-

After the addition is complete, allow the mixture to stir for 1 hour at room temperature.

-

Heat the reaction mixture to 60 °C and maintain stirring for 15 hours.

-

Cool the mixture back to room temperature.

-

Quench the reaction by carefully adding Rochelle's salt (6 equiv) and water (6 mL).

-

Continue stirring the resulting mixture overnight.

-

Filter the mixture through a short plug of Celite, using additional THF to aid the transfer.

-

The filtrate, containing the crude diol product, is then concentrated in vacuo and can be used in subsequent steps without further purification.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the reduction of this compound as described in the experimental protocol.

References

A Comprehensive Technical Guide to (R)-(+)-Methylsuccinic Acid for Researchers and Drug Development Professionals

IUPAC Name: (2R)-2-methylbutanedioic acid

(R)-(+)-Methylsuccinic acid, a chiral dicarboxylic acid, is a molecule of significant interest in the fields of pharmaceutical development, biochemical research, and materials science. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-methylbutanedioic acid | [1] |

| Synonyms | (+)-Methylsuccinic acid, (R)-2-Methylsuccinic acid, (R)-(+)-Pyrotartaric acid | |

| CAS Number | 3641-51-8 | [1] |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Melting Point | 110-115 °C | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and polar organic solvents. | |

| Chirality | (R)-enantiomer | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 12.2 (br s, 2H, COOH), 2.67 (m, 1H, CH), 2.50 (m, 1H, CH₂), 2.31 (m, 1H, CH₂), 1.10 (d, 3H, CH₃). | [3] |

| ¹³C NMR | (DMSO-d₆) δ: 175.8, 174.1, 38.2, 34.5, 16.7. | |

| Infrared (IR) | KBr disc (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700). | |

| Mass Spectrometry | Molecular Ion [M]⁺: 132 | [3] |

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure this compound is a key challenge. Both classical resolution and asymmetric synthesis methods are employed.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol describes a general approach for the asymmetric hydrogenation of itaconic acid or its derivatives, a common precursor to methylsuccinic acid.

Materials:

-

Itaconic acid

-

Chiral Ruthenium-BINAP catalyst

-

Methanol (HPLC grade)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, dissolve itaconic acid in methanol.

-

Add a catalytic amount of a chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(R)-BINAP]).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques like HPLC.

-

After the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Separation of Racemic Methylsuccinic Acid

This protocol outlines a general strategy for the analytical separation of methylsuccinic acid enantiomers.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALCEL® OD-H) or a protein-based column.

Mobile Phase Preparation:

-

A typical mobile phase for the separation of acidic compounds on a polysaccharide-based CSP is a mixture of n-hexane, a polar organic modifier (e.g., ethanol or isopropanol), and a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid groups. A common starting mobile phase could be n-hexane:ethanol:TFA (90:10:0.1 v/v/v).

Procedure:

-

Prepare a standard solution of racemic methylsuccinic acid in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

The retention times of the two enantiomers will differ, allowing for their separation and quantification. The elution order of the (R) and (S) enantiomers will depend on the specific chiral stationary phase used.

Role in Signaling Pathways and Drug Development

This compound and its parent compound, succinate, have emerged as important players in cellular metabolism and signaling, particularly in the context of cancer. Succinate is an intermediate in the Krebs cycle (Tricarboxylic Acid Cycle), and its accumulation due to mutations in the succinate dehydrogenase (SDH) enzyme is linked to certain cancers. This accumulation leads to the classification of succinate as an "oncometabolite".

Methylsuccinic acid, as a structural analog of succinate, can potentially mimic its effects. The accumulation of succinate inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and histone and DNA demethylases. The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that promotes angiogenesis and metabolic reprogramming in cancer cells, even under normal oxygen conditions (a state known as pseudohypoxia).

Below is a diagram illustrating the signaling pathway affected by succinate accumulation, which is relevant to the potential action of this compound.

Figure 1: Simplified signaling pathway illustrating the role of succinate as an oncometabolite.

The chiral nature of this compound makes it a valuable synthon in the development of targeted therapies. Its use as a building block allows for the precise construction of enantiomerically pure drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.[4]

Applications in Drug Development and Research

-

Chiral Building Block: Its primary application is in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4]

-

Pro-drugs and Derivatives: The carboxylic acid functionalities can be modified to create pro-drugs with improved pharmacokinetic properties.

-

Metabolic Research: As a stable analog of succinate, it can be used as a tool to study the role of oncometabolites in cancer metabolism and other diseases.

-

Materials Science: It is also used in the synthesis of biodegradable polymers and other advanced materials.[4]

Conclusion

This compound is a versatile and important molecule for researchers and professionals in drug development. Its well-defined stereochemistry provides a powerful tool for the synthesis of enantiomerically pure compounds. Furthermore, its structural similarity to the oncometabolite succinate opens up avenues for its use in cancer research and the development of novel therapeutic strategies targeting metabolic pathways. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

(R)-(+)-Methylsuccinic acid CAS number and synonyms

An In-depth Technical Guide to (R)-(+)-Methylsuccinic Acid

This technical guide provides a comprehensive overview of this compound, a chiral dicarboxylic acid with significant applications in pharmaceutical development, agrochemicals, and the synthesis of biodegradable polymers. Its role as a crucial building block for enantiomerically pure compounds makes it a molecule of high interest to researchers and scientists in drug development and organic synthesis.[1][2]

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. It is also known by several synonyms in scientific literature and commercial catalogs.

| Identifier | Value |

| CAS Number | 3641-51-8[1][2][3][4][5][6][7][8] |

| IUPAC Name | (2R)-2-methylbutanedioic acid[2][9] |

| Synonyms | (R)-(+)-Pyrotartaric acid, (R)-2-Methylsuccinic acid, (+)-Methylsuccinic acid[1][3][9] |

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₈O₄[1][2][3][6][9] |

| Molecular Weight | 132.11 - 132.12 g/mol [1][2][3][4][6][9] |

| Appearance | White or off-white crystalline powder[1] |

| Melting Point | 110-115 °C[1][4][7] |

| Purity | ≥98% to 99%[1][4] |

| Optical Rotation | [α]²⁵/D +8.0°, c = 5 in H₂O[4] or [α]²⁰/D = +14° to +17°, c = 2 in EtOH[1] |

| pKa (Predicted) | 4.56 ± 0.19[3] |

| Solubility | Soluble in water, alcohols, and ethers[10] |

Applications in Research and Development

This compound is a versatile chiral building block with numerous applications:

-

Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of complex pharmaceutical compounds where specific stereochemistry is essential for therapeutic activity.[1]

-

Chiral Separations: Due to its chirality, it is employed as a resolving agent in the separation of enantiomers.[2]

-

Asymmetric Synthesis: It can be used as a chiral auxiliary to guide the stereochemical outcome of a reaction, enabling the synthesis of a specific enantiomer of a target molecule.[2]

-

Biochemical Research: As a metabolite found in organisms, it is used in studies related to amino acid metabolism.[2]

-

Biodegradable Polymers: It is utilized in the production of environmentally friendly polymers.[1]

Experimental Protocols

Synthesis of (R)-all-trans-13,14-Dihydroretinol from this compound

This protocol describes the initial reduction step in the synthesis of a retinol derivative, as reported in a stereoselective synthesis study.[11]

Objective: To reduce this compound to the corresponding diol.

Materials:

-

This compound (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle salt (sodium potassium tartrate)

-

Water

-

Celite

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add LiAlH₄ (3.0 equiv) portionwise.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Heat the mixture to 60 °C and stir for 15 hours.

-

After cooling to room temperature, add a solution of Rochelle salt (6 equiv) in water.

-

Continue stirring the mixture overnight.

-

Filter the mixture through a short plug of Celite, using THF to aid the filtration.

-

Concentrate the filtrate in vacuo to obtain the crude diol, which can be used in the next step without further purification.[11]

General Synthesis of Methylsuccinic Acid via Catalytic Hydrogenation

The following is a general method for the synthesis of methylsuccinic acid, which can be adapted for chiral synthesis with appropriate catalysts. This method uses itaconic acid as the starting material.[8]

Objective: To synthesize methylsuccinic acid by hydrogenating itaconic acid.

Materials:

-

Itaconic acid (methylene succinic acid)

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol and Tetrahydrofuran (mixed solvent)

-

Hydrogen gas

Procedure:

-

Dissolve itaconic acid in a mixed solvent of ethanol and tetrahydrofuran.

-

Add the Pd/C catalyst to the solution. The mass ratio of catalyst to itaconic acid can range from 0.025 to 1.5.

-

Stir the mixture under a hydrogen atmosphere (1-5.0 atm).

-

The reaction can be carried out at a temperature between 10-80 °C (typically 20-50 °C) for 2-10 hours.

-

Upon completion, the catalyst can be filtered off.

-

The crude product can be purified by recrystallization from cold ether to yield methylsuccinic acid with a purity of over 99%.[8]

Visualizations

Workflow for the Synthesis of (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-ol

The following diagram illustrates the experimental workflow for the initial steps in the synthesis of a key intermediate from this compound.[11]

Caption: Synthetic pathway from this compound to a monoprotected diol intermediate.

Logical Relationship of this compound Applications

This diagram shows the relationship between the core compound and its primary applications.

Caption: Key application areas stemming from the properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 3641-51-8 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 99 3641-51-8 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | 3641-51-8 [chemicalbook.com]

- 8. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]

- 9. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

The Elusive Natural Presence of (R)-(+)-Methylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Methylsuccinic acid, a chiral dicarboxylic acid, holds significant interest as a versatile building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. Despite its synthetic utility, its natural occurrence, particularly the (R)-(+)-enantiomer, is not widely documented in plants and animals. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural presence, biosynthesis, and analytical methodologies for methylsuccinic acid, with a focus on the (R)-(+)-enantiomer.

Natural Occurrence: A Scarcity of Evidence

Direct evidence for the widespread natural occurrence of free this compound is limited. While "methylsuccinic acid" has been identified in some natural sources, the specific stereoisomer is often not determined.

One study identified methyl succinic acid as a metabolite in blueberry extracts, suggesting a potential, though unconfirmed, presence in fruit.[1] Another source mentions the reporting of methylsuccinic acid in Aloe africana, again without specifying the enantiomer.[2]

In humans, methylsuccinic acid is recognized as a metabolite of the essential amino acid L-isoleucine and the branched-chain amino acid L-alloisoleucine.[3] Elevated levels of methylsuccinic acid in urine are associated with certain inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[3][4][5] However, these occurrences are linked to metabolic dysregulation rather than a standard physiological presence.

The current body of scientific literature suggests that if this compound does occur naturally in significant quantities, it has yet to be broadly discovered and characterized.

Biosynthesis: Insights from Microbial Engineering

While natural biosynthetic pathways leading directly to this compound in plants and animals remain elusive, significant progress has been made in establishing non-natural biosynthetic routes in microorganisms. These engineered pathways provide valuable insights into potential enzymatic reactions that could produce this chiral molecule.

A common strategy involves the use of citramalate synthase and enoate reductase enzymes. For instance, a novel biosynthetic pathway for 2-methylsuccinic acid has been established in Escherichia coli. This pathway initiates with the condensation of pyruvate and acetyl-CoA by citramalate synthase to produce (R)-citramalate. Subsequent dehydration to citraconate and a final reduction step mediated by an enoate reductase yields 2-methylsuccinic acid.[6][7][8] The stereoselectivity of the final reduction step is crucial in determining the enantiomeric form of the product.

The following diagram illustrates a generalized engineered pathway for the biosynthesis of 2-methylsuccinic acid:

Experimental Protocols for Detection and Quantification

The analysis of methylsuccinic acid in biological matrices requires sensitive and specific analytical methods. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Sample Preparation

A crucial first step in the analysis is the extraction of the analyte from the sample matrix and, if necessary, derivatization to improve its chromatographic behavior and detection sensitivity.

Extraction from Biological Fluids (e.g., Serum, Urine):

-

Protein Precipitation: For serum or plasma samples, proteins are typically precipitated by adding a solvent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the proteins.[9]

-

Supernatant Collection: The resulting supernatant, containing the organic acids, is carefully collected.

-

Solvent Evaporation: The supernatant is often evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like methylsuccinic acid, a derivatization step is mandatory.

Derivatization (Silylation):

-

The dried extract is reconstituted in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

The mixture is heated to ensure complete derivatization of the carboxylic acid groups to their more volatile trimethylsilyl esters.

GC-MS Analysis Workflow:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Showing Compound Methylsuccinic acid (FDB022704) - FooDB [foodb.ca]

- 5. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Metabolic Crossroads of (R)-(+)-Methylsuccinic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving (R)-(+)-Methylsuccinic acid, also known as 2-methylsuccinic acid. It details the compound's role in human health and disease, focusing on its significance as a biomarker in several inborn errors of metabolism. This document consolidates current knowledge on the relevant biochemical pathways, provides quantitative data on key biomarkers, and outlines the principles of essential experimental protocols for its study.

Introduction to this compound

This compound is a chiral dicarboxylic acid that serves as an intermediate in the metabolism of branched-chain amino acids and fatty acids[1][2][3]. While present at low levels in healthy individuals, its accumulation in urine and plasma is a key diagnostic marker for specific genetic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency[4][5][6]. Understanding the metabolic pathways that lead to its formation is critical for diagnosing these conditions and developing potential therapeutic interventions.

Core Metabolic Pathways

This compound is primarily associated with perturbations in two major catabolic pathways: the degradation of the branched-chain amino acid L-isoleucine and the β-oxidation of short-chain fatty acids.

Isoleucine Catabolism Pathway

L-isoleucine is an essential amino acid whose degradation is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA. A disruption in this pathway, particularly at the dehydrogenation step, can lead to the accumulation of upstream metabolites and their shunting into alternative pathways.

Short-Chain Fatty Acid β-Oxidation and SCAD Deficiency

Short-Chain Acyl-CoA Dehydrogenase (SCAD), encoded by the ACADS gene, catalyzes the initial dehydrogenation step in the β-oxidation of short-chain fatty acids, primarily acting on butyryl-CoA (C4-CoA)[7][8][9]. In SCAD deficiency, the accumulation of butyryl-CoA leads to its conversion into alternative, excretable metabolites, including ethylmalonic acid and methylsuccinic acid[3][7].

The proposed pathway for methylsuccinic acid formation in this context involves two key steps:

-

Carboxylation: Excess butyryl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase, forming ethylmalonyl-CoA[7].

-

Isomerization: Ethylmalonyl-CoA is then isomerized to methylmalonyl-CoA, which can be subsequently hydrolyzed to methylsuccinic acid. One report suggests this isomerization is catalyzed by methylmalonyl-CoA isomerase[7].

Clinical Significance and Pathophysiology

Elevated levels of this compound are a hallmark of specific inborn errors of metabolism.

Ethylmalonic Encephalopathy (EE)

EE is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene[2]. This gene encodes a mitochondrial sulfur dioxygenase essential for the detoxification of hydrogen sulfide (H₂S)[2]. The resulting accumulation of H₂S is highly toxic and leads to secondary inhibition of multiple mitochondrial enzymes, including cytochrome c oxidase and SCAD[4]. This secondary SCAD inhibition is the direct cause of the elevated urinary excretion of ethylmalonic and methylsuccinic acids, which are key diagnostic markers for the disease[1][2][10].

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

Primary SCAD deficiency is an autosomal recessive disorder of fatty acid oxidation caused by mutations in the ACADS gene[7][9]. The clinical presentation is highly variable, with many individuals identified through newborn screening remaining asymptomatic[7][8]. However, some may develop symptoms like lethargy, hypoglycemia, and developmental delay, especially during metabolic stress[8][9]. The diagnosis is confirmed by elevated levels of butyrylcarnitine (C4) in plasma and ethylmalonic acid and methylsuccinic acid in urine[3][5].

Quantitative Data and Biomarker Levels

The quantification of methylsuccinic acid and related metabolites is crucial for diagnosis. The following tables summarize typical biomarker concentrations.

Table 1: Urinary Organic Acid Concentrations

| Analyte | Condition | Typical Concentration Range | Reference |

|---|---|---|---|

| Methylsuccinic Acid | Healthy/Optimal | 0.1 - 2.2 mmol/mol creatinine | [11] |

| Ethylmalonic Acid | Healthy | < 8.1 mmol/mol creatinine | [12] |

| Ethylmalonic Acid | SCAD Deficiency | > 20.2 µg/mg creatinine | [3] |

| Ethylmalonic Acid | Non-specific CNS Impairment | > 8.1 mmol/mol creatinine (more prevalent) |[12] |

Table 2: Plasma Acylcarnitine Concentrations in SCAD Deficiency

| Analyte | Condition | Typical Concentration Range | Reference |

|---|---|---|---|

| Butyrylcarnitine (C4) | Healthy | < 1.0 µmol/L | [4] |

| Butyrylcarnitine (C4) | SCAD Deficiency (NBS) | > 2.0 µmol/L |[3][4] |

Note: Concentration ranges can vary between laboratories and methodologies. These values should be considered indicative.

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes requires specialized analytical techniques.

Quantification of Methylsuccinic Acid

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for quantifying organic acids in biological fluids[13][14][15].

Methodology Outline (GC-MS):

-

Sample Preparation: Urine samples are thawed and internal standards (stable isotope-labeled analogues) are added.

-

Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) under acidic conditions[14].

-

Derivatization: The extracted, dried acids are chemically modified to make them volatile for gas chromatography. This is typically a two-step process involving oximation followed by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14][16].

-

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Detection is typically performed in full scan mode to identify a wide range of compounds, or in selected ion monitoring (SIM) mode for targeted quantification[15].

Methodology Outline (LC-MS/MS):

-

Sample Preparation: Plasma or urine is typically subjected to protein precipitation with a solvent like methanol. An internal standard is added.

-

Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, organic acids can be derivatized. A common method involves using n-butanol or 3-Nitrophenylhydrazine (3-NPH)[13][17].

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph, typically using a reverse-phase column for separation. The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis[13][18].

SCAD Enzyme Activity Assay

Principle: The definitive method for assessing acyl-CoA dehydrogenase activity is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay[19]. This anaerobic assay measures the rate at which the ACAD enzyme transfers electrons from its acyl-CoA substrate to its natural electron acceptor, ETF. The fluorescence of ETF is quenched upon reduction, and this change is monitored over time.

Key Components & Protocol Outline:

-

Reagents: Purified recombinant SCAD enzyme (from patient fibroblasts or recombinant expression), butyryl-CoA (substrate), and purified Electron Transfer Flavoprotein (ETF)[19].

-

Anaerobic Conditions: The reaction must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved in a sealed cuvette after deoxygenation with glucose/glucose oxidase or by performing the assay in an anaerobic chamber. A simplified microplate format using enzymatic deoxygenation has also been developed[19].

-

Assay Procedure:

-

The buffer, ETF, and enzyme are combined in the anaerobic cuvette or microplate well.

-

A baseline fluorescence reading is established.

-

The reaction is initiated by the addition of the butyryl-CoA substrate.

-

The decrease in ETF fluorescence is monitored over time using a fluorometer.

-

-

Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity. Kinetic parameters like Kₘ and Vₘₐₓ can be determined by measuring the reaction rates at varying substrate concentrations[20][21].

Role in Cellular Signaling and Mitochondrial Function

While this compound is primarily viewed as a biomarker of metabolic dysfunction, its accumulation, along with other dicarboxylic acids, may contribute to the pathophysiology of these disorders through effects on mitochondrial function. Elevated levels of organic acids, such as methylmalonic acid and maleic acid, have been linked to increased oxidative stress and induction of the mitochondrial permeability transition (mPT) pore, which can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and decreased ATP synthesis[22][23][24]. This disruption of mitochondrial homeostasis is a critical signaling event that can ultimately trigger cell death pathways. Further research is needed to determine if methylsuccinic acid itself has a direct signaling role or if its effects are part of the broader metabolic stress caused by the underlying enzymatic defect.

Conclusion

This compound is a critical biomarker whose metabolic origins are intertwined with core pathways of amino acid and fatty acid catabolism. Its presence at elevated levels provides a crucial diagnostic window into the pathophysiology of severe inborn errors of metabolism, particularly Ethylmalonic Encephalopathy and SCAD deficiency. For researchers and drug development professionals, a thorough understanding of these pathways, coupled with robust analytical methods for quantification and enzyme activity measurement, is essential for advancing diagnostics, elucidating disease mechanisms, and exploring novel therapeutic strategies aimed at mitigating the underlying metabolic block or its toxic downstream consequences.

References

- 1. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]

- 3. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dshs.texas.gov [dshs.texas.gov]

- 9. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 10. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism. | Sigma-Aldrich [merckmillipore.com]

- 11. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metbio.net [metbio.net]

- 16. researchgate.net [researchgate.net]

- 17. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. static1.squarespace.com [static1.squarespace.com]

- 22. Disruption of mitochondrial functions involving mitochondrial permeability transition pore opening caused by maleic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mitochondria-derived methylmalonic acid, a surrogate biomarker of mitochondrial dysfunction and oxidative stress, predicts all-cause and cardiovascular mortality in the general population - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (R)-(+)-Methylsuccinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (R)-(+)-Methylsuccinic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both qualitative and semi-quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biosynthetic pathway.

Introduction

This compound, a chiral dicarboxylic acid, is a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its stereochemistry plays a crucial role in the biological activity of many active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide aims to consolidate the available solubility information and provide practical methodologies for its determination.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The following tables summarize the available qualitative and semi-quantitative solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Reference |

| Water | Soluble | [1] |

| Alcohols | Soluble | [1] |

| Ethers | Soluble | [1] |

| Ketones | Slightly Soluble | [1] |

| Esters | Slightly Soluble | [1] |

Table 2: Semi-Quantitative Solubility of Methylsuccinic Acid (Racemate)

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 30 | |

| Dimethyl sulfoxide (DMSO) | 30 | |

| Ethanol | 30 | |

| Phosphate Buffered Saline (PBS, pH 7.2) | 10 |

Note: The data in Table 2 is for the racemic mixture of methylsuccinic acid. The solubility of the individual enantiomers is expected to be similar in achiral solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols are provided as a guideline. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the static equilibrium method, often referred to as the "shake-flask" method.

Static Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration determination

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the compound's dissolution rate and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove all undissolved solids.

-

Concentration Analysis: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Method

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent

-

Thermostatically controlled environment

-

Analytical balance

-

Evaporating dish

-

Filtration apparatus

Procedure:

-

Prepare a Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the static equilibrium method.

-

Sample and Weigh: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at a slightly elevated temperature, ensuring the this compound does not decompose.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved acid. The solubility can then be expressed as grams of solute per 100 grams of solvent or other desired units.

Visualization of a Relevant Pathway

To provide further context for the application of this compound, a diagram of a biosynthetic pathway for 2-methylsuccinic acid is presented below. This pathway highlights the enzymatic conversions leading to the formation of this dicarboxylic acid.

Caption: A simplified diagram of a biosynthetic pathway for 2-Methylsuccinic Acid.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains an area for further investigation, the provided qualitative and semi-quantitative information, coupled with detailed experimental protocols, offers a strong starting point for researchers and professionals. The visualization of the biosynthetic pathway further enriches the context of this important chiral molecule in scientific research and development. It is recommended that for any critical application, the solubility be determined experimentally under the specific conditions of use.

References

Melting point and boiling point of (R)-(+)-Methylsuccinic acid

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-Methylsuccinic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination and relevant synthetic pathways.

Physicochemical Data of this compound

This compound, also known as (R)-(+)-Pyrotartaric acid, is a chiral dicarboxylic acid. Its stereochemistry makes it a valuable component in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals.

Table 1: Melting and Boiling Points of this compound and Related Compounds

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | 3641-51-8 | 111 - 115[1] | 236.5 ± 13.0 | Predicted value.[2] Another source states approximately 255°C.[2] |

| 110 - 115[2][3] | ||||

| (±)-Methylsuccinic acid (racemic) | 498-21-5 | 110 - 115 | Decomposes[4] | |

| 111.1 - 112.2 (232 - 234 °F)[4] |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Standard laboratory procedures are detailed below.

Melting Point Determination using the Capillary Method

This method is widely used for determining the melting point of a solid crystalline substance.

Materials:

-

Melting point apparatus (e.g., Vernier Melt Station, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[5]

-

Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until the packed sample height is 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[6]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5][6] The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[6]

-

Observation and Recording: The melting range is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample has completely liquefied.[5][6] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[5]

Boiling Point Determination using the Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first, or a different method for high-melting solids would be employed. The following is a general procedure for liquids.

Materials:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil, silicone oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heat-resistant oil.[7][8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation: As the liquid heats up, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube.[7]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[7][8]

Synthetic Pathways and Workflows

This compound serves as a key starting material in various synthetic routes.

Workflow for the Catalytic Synthesis of Methylsuccinic Acid

Methylsuccinic acid can be synthesized via the hydrogenation of itaconic acid.[9][10]

Caption: Catalytic Synthesis Workflow.

Application in Chiral Synthesis

This compound is utilized as a chiral precursor in multi-step syntheses. For example, it is the starting material for the synthesis of (R)-all-trans-13,14-Dihydroretinol.[11]

Caption: Chiral Synthesis Pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3641-51-8 [chemicalbook.com]

- 4. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. ursinus.edu [ursinus.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. CAS 498-21-5: Methylsuccinic acid | CymitQuimica [cymitquimica.com]

- 10. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (R)-(+)-Methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-(+)-Methylsuccinic acid. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. This document includes detailed spectral data, experimental protocols, and a structural correlation diagram to aid in the interpretation of the NMR spectra.

Introduction

This compound, a chiral dicarboxylic acid, is a valuable building block in organic synthesis and plays a role in various biochemical pathways. Its unambiguous identification and characterization are paramount for its application in pharmaceutical and chemical research. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a key reference for its identification and the assignment of its spectral features.

Quantitative NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~12.2 | broad singlet | - | 2H | 2 x -COOH |

| 2.67 | multiplet | - | 1H | H-2 |

| 2.50 | multiplet | - | 1H | H-3a |

| 2.31 | multiplet | - | 1H | H-3b |

| 1.10 | doublet | 7.0 | 3H | -CH₃ |

Note: The signal at approximately 2.50 ppm is often partially obscured by the residual solvent peak of DMSO-d₆.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 177.1 | C-1 |

| 174.3 | C-4 |

| 40.5 | C-2 |

| 35.8 | C-3 |

| 17.2 | -CH₃ |

Experimental Protocols

The following section details the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Referencing:

-

¹H NMR spectra were referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

¹³C NMR spectra were referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.2 s

-

Visualization of NMR Spectral Assignments

The following diagram illustrates the correlation between the chemical structure of this compound and its ¹H and ¹³C NMR signals.

Caption: Correlation of the chemical structure with its NMR signals.

Conclusion

This technical guide provides a detailed and practical reference for the ¹H and ¹³C NMR spectra of this compound. The tabulated quantitative data, coupled with the comprehensive experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals in their analytical and synthetic endeavors. The provided visualization further aids in the unambiguous assignment of the spectral features to the molecular structure, ensuring accurate and reliable characterization of this important chiral molecule.

Unveiling the Stereochemical Dichotomy: A Technical Guide to (R)- and (S)-Methylsuccinic Acid

For Immediate Release

This technical guide provides a comprehensive analysis of the key differences between the (R)- and (S)-enantiomers of methylsuccinic acid, offering valuable insights for researchers, scientists, and drug development professionals. By delving into their distinct physicochemical properties, stereospecific biological roles, and the methodologies for their synthesis and separation, this document serves as an essential resource for those working with these chiral molecules.

Methylsuccinic acid, a dicarboxylic acid and a metabolite of the amino acid isoleucine, exists as two non-superimposable mirror images, or enantiomers: (R)-Methylsuccinic acid and (S)-Methylsuccinic acid.[1][2][3] While sharing the same chemical formula and connectivity, their differing spatial arrangements give rise to unique properties and biological activities. Understanding these distinctions is paramount in fields ranging from metabolic research to pharmaceutical development, where stereochemistry can dictate therapeutic efficacy and toxicological profiles.

Core Physicochemical Differences: A Quantitative Comparison

The primary distinction between the (R)- and (S)-enantiomers of methylsuccinic acid lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal degree. This fundamental difference, along with other physical properties, is summarized in the table below.

| Property | (R)-(+)-Methylsuccinic Acid | (S)-(-)-Methylsuccinic Acid | Racemic (DL)-Methylsuccinic Acid |

| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol [4] | 132.11 g/mol [5] | 132.11 g/mol [6] |

| Melting Point | 110-115 °C[7] | 110-115 °C[1] | 111-115 °C[6][8] |

| Specific Rotation ([α]D) | +8° (c=5, H₂O)[9] | -8° (c=5, H₂O)[1] | 0° |

| IUPAC Name | (2R)-2-methylbutanedioic acid[4] | (2S)-2-methylbutanedioic acid[5] | (RS)-2-methylbutanedioic acid |

Biological Significance and Metabolic Pathways

Methylsuccinic acid is a known metabolite in humans and its levels can be indicative of certain metabolic disorders.[3][10] Elevated urinary levels of methylsuccinic acid are a key biochemical marker for ethylmalonic encephalopathy, a rare inherited metabolic disorder.[3][10] The underlying defect in this condition involves the catabolism of isoleucine.[3]

While specific differential biological activities of the individual (R) and (S) enantiomers are not extensively documented in readily available literature, the stereospecificity of enzymes suggests that they would be metabolized differently. Biological systems are inherently chiral, and enzymes often exhibit high stereoselectivity, meaning they will preferentially interact with one enantiomer over the other. This principle is fundamental in drug development, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or even responsible for adverse effects.

A novel biosynthetic pathway for 2-methylsuccinic acid has been established in E. coli. This pathway highlights the enzymatic transformations involved in its production from central metabolites.

Experimental Protocols: Synthesis, Resolution, and Analysis

Synthesis of Racemic Methylsuccinic Acid

A common method for the synthesis of racemic methylsuccinic acid is through the hydrogenation of itaconic acid (methylene succinic acid).[11]

Methodology:

-

Catalyst: Palladium on carbon (Pd/C) is a typically used catalyst.

-

Reactant: Itaconic acid is the starting material.

-

Solvent: A mixed solvent system, such as ethanol and tetrahydrofuran, can be employed.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere. The temperature can range from 10-80°C and the pressure from 1.0-10 atm.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like cold ether to yield methylsuccinic acid with high purity.[11]

Chiral Resolution of Methylsuccinic Acid Enantiomers

The separation of the (R) and (S) enantiomers from a racemic mixture is a critical step for studying their individual properties. This process is known as chiral resolution.

1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent, which is a single enantiomer of a chiral base (e.g., an alkaloid like brucine or a chiral amine).[12][13][14]

Methodology:

-

Salt Formation: The racemic methylsuccinic acid is reacted with an enantiomerically pure chiral base in a suitable solvent. This reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully choosing the solvent and conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Separation: The crystallized salt is separated by filtration.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to protonate the carboxylate groups, liberating the individual enantiomers of methylsuccinic acid, which can then be isolated.

2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[15][16][17]

Methodology:

-

Chiral Stationary Phase (CSP): The key to this technique is the use of a column packed with a chiral stationary phase. These stationary phases are designed to interact differently with the two enantiomers.

-

Mobile Phase: A suitable mobile phase is used to carry the racemic mixture through the column.

-

Differential Interaction: As the enantiomers pass through the chiral column, they form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times.

-

Separation and Detection: One enantiomer will elute from the column before the other, allowing for their separation and quantification by a detector. For acidic compounds like methylsuccinic acid, anion-exchange type CSPs can be particularly effective.[18]

Analysis of Enantiomeric Purity: Polarimetry

Polarimetry is the technique used to measure the optical rotation of a chiral compound and is essential for determining the enantiomeric purity of a sample.[19][20][21]

Methodology:

-

Sample Preparation: A solution of the methylsuccinic acid enantiomer is prepared at a known concentration in a specific solvent (e.g., water).

-

Polarimeter: The solution is placed in a polarimeter cell of a known path length.

-

Measurement: Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[19]

-

Enantiomeric Excess (ee): The enantiomeric excess of a mixture can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-Methylsuccinic Acid | C5H8O4 | CID 6950476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3641-51-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chembk.com [chembk.com]

- 10. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. Chiral_resolution [chemeurope.com]

- 15. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chiraltech.com [chiraltech.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes [scielo.org.za]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Enantioselective Synthesis of (R)-(+)-Methylsuccinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-(+)-methylsuccinic acid, a valuable chiral building block in the pharmaceutical and fine chemical industries. The methods outlined below encompass both cutting-edge biocatalytic approaches and established chemical synthesis strategies, offering a comparative overview to aid in methodology selection.

Introduction

This compound is a C5 chiral dicarboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemistry is often critical for the desired pharmacological activity of the final compound. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest. This document details two primary approaches: a biocatalytic route using ene-reductases for the asymmetric reduction of prochiral substrates, and a chemical synthesis route involving asymmetric hydrogenation.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different enantioselective methods described, allowing for a direct comparison of their efficacy.

Table 1: Biocatalytic Synthesis of (R)-Dimethyl 2-Methylsuccinate

| Entry | Ene-Reductase | Substrate | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Bac-OYE1 | Dimethyl citraconate | 700 | 20 | 86 | >99 |

| 2 | AfER | Dimethyl itaconate | 400 | 27 | 77 | >99 |

Table 2: Chemical Synthesis via Asymmetric Hydrogenation

| Entry | Catalyst | Substrate | Pressure (atm) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru(OAc)₂((R)-BINAP) | Itaconic Acid | 135 | 20 | >95 | 95 |

Experimental Protocols

Method 1: Biocatalytic Synthesis using Ene-Reductases

This method involves the asymmetric reduction of a prochiral precursor, such as dimethyl citraconate or dimethyl itaconate, catalyzed by an ene-reductase to produce (R)-dimethyl 2-methylsuccinate. This is followed by a straightforward hydrolysis step to yield the target this compound.

Protocol 1.1: Asymmetric Reduction of Dimethyl Citraconate using Bac-OYE1

This protocol is adapted from the work of Li et al. (2022).

Materials:

-

Dimethyl citraconate

-

Bac-OYE1 wet cells (50 g/L)

-

NADP⁺ (0.5 mM)

-

Sodium formate (910 mM)

-

Formate dehydrogenase (LbFDH) (2 U/mL)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

1 M HCl

Procedure:

-

To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.039 g), sodium formate (6.19 g), Bac-OYE1 wet cells (5 g), and LbFDH (200 U) to a final volume of 100 mL with Tris-HCl buffer (100 mM, pH 8.0).

-

Shake the reaction mixture at 37 °C for 20 hours.

-

Monitor the reaction progress by GC. Periodically adjust the pH to 8.0 with 1 M HCl.

-

Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.

-

Extract the product, (R)-dimethyl 2-methylsuccinate, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography to yield (R)-dimethyl 2-methylsuccinate as a colorless oil.

Protocol 1.2: Asymmetric Reduction of Dimethyl Itaconate using AfER

This protocol is adapted from the work of Li et al. (2022).

Materials:

-

Dimethyl itaconate

-

AfER wet cells (50 g/L)

-

NADP⁺ (0.5 mM)

-

DMSO (1.6% v/v)

-

Sodium formate (520 mM)

-

Formate dehydrogenase (LbFDH) (2 U/mL)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

1 M HCl

Procedure:

-

To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.02 g), DMSO (0.8 mL), sodium formate (1.77 g), AfER wet cells (2.5 g), and LbFDH (100 U) to a final volume of 50 mL with potassium phosphate buffer (100 mM, pH 7.0).

-

Shake the reaction mixture at 30 °C for 27 hours.

-

Monitor the reaction progress by TLC and GC. Periodically adjust the pH to 7.0 with 1 M HCl.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by silica gel column chromatography to yield (R)-dimethyl 2-methylsuccinate.

Protocol 1.3: Hydrolysis of (R)-Dimethyl 2-Methylsuccinate

Materials:

-

(R)-Dimethyl 2-methylsuccinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-dimethyl 2-methylsuccinate in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide (2.2 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH ~1-2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-